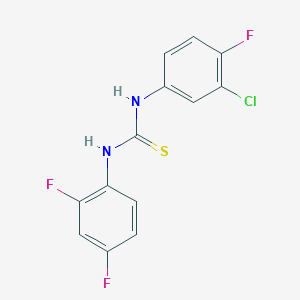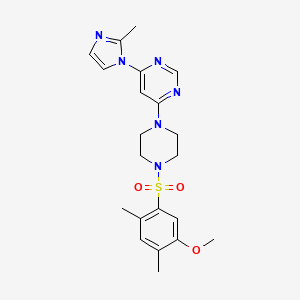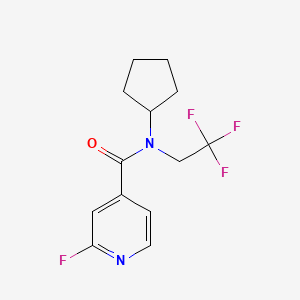
N-Cyclopentyl-2-fluoro-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Cyclopentyl-2-fluoro-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide: is a synthetic organic compound characterized by the presence of fluorine atoms and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopentyl-2-fluoro-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine-4-carboxamide core, followed by the introduction of the fluoro and trifluoroethyl groups. Key steps may include:
Formation of Pyridine-4-carboxamide: This can be achieved through the reaction of 4-cyanopyridine with ammonia or an amine under suitable conditions.
Introduction of the Fluoro Group: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Addition of the Trifluoroethyl Group: This step often involves the use of trifluoroethyl iodide or trifluoroethyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound would likely scale up the laboratory methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions: N-Cyclopentyl-2-fluoro-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoroethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the functional groups attached to the pyridine ring.
Coupling Reactions: It can engage in coupling reactions such as Suzuki-Miyaura or Heck reactions, facilitated by the pyridine ring.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products: The products of these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the pyridine ring or the substituents.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules, particularly those with potential pharmaceutical applications.
Biology and Medicine: Due to its fluorinated groups, it is investigated for its potential as a drug candidate. Fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceuticals.
Industry: In the industrial sector, it may be used in the development of agrochemicals or materials with specific properties, such as increased resistance to degradation.
作用机制
The mechanism of action of N-Cyclopentyl-2-fluoro-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide in biological systems involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in proteins. The fluoro group can influence the electronic properties of the molecule, affecting its reactivity and interactions.
相似化合物的比较
- N-Cyclopentyl-2-fluoro-N-(2,2,2-trifluoroethyl)benzamide
- N-Cyclopentyl-2-chloro-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide
Comparison: Compared to similar compounds, N-Cyclopentyl-2-fluoro-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide is unique due to the specific positioning of the fluoro and trifluoroethyl groups, which can significantly influence its chemical and biological properties. The presence of the pyridine ring also differentiates it from benzamide analogs, potentially offering different binding characteristics and reactivity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
N-cyclopentyl-2-fluoro-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F4N2O/c14-11-7-9(5-6-18-11)12(20)19(8-13(15,16)17)10-3-1-2-4-10/h5-7,10H,1-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOTYPDLGZQKPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CC(F)(F)F)C(=O)C2=CC(=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}propane-1-sulfonamide](/img/structure/B2488066.png)
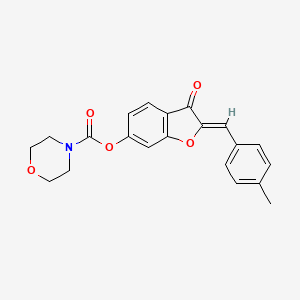
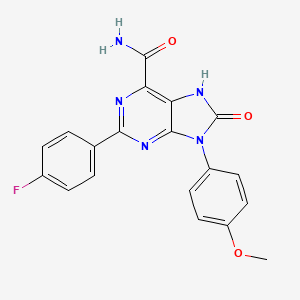
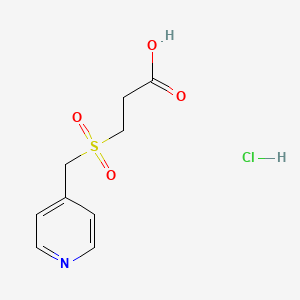
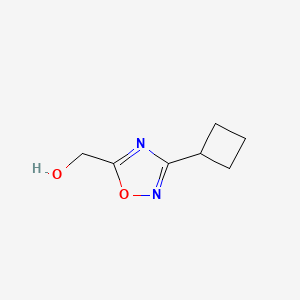
![N-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2488074.png)

![Ethyl 5-{[4-(methoxycarbonyl)phenyl]methoxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2488080.png)
![(E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enal](/img/structure/B2488081.png)
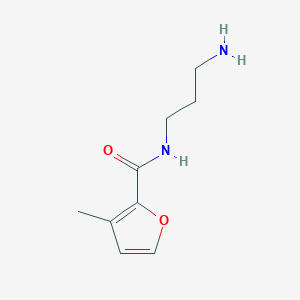
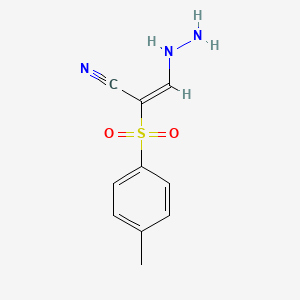
![4-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B2488086.png)
